Metoprolol-D7 Hydrochloride
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Overview
Description
Metoprolol-D7 Hydrochloride is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Metoprolol. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Mechanism of Action
Target of Action
Metoprolol-D7 Hydrochloride, a deuterium labeled form of Metoprolol , primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key regulators of the cardiovascular system .
Mode of Action
This compound acts as a selective β1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of neurotransmitters adrenaline and noradrenaline . This inhibition results in a decrease in heart rate and contractility, thereby reducing cardiac output .
Biochemical Pathways
This compound affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), which in turn decreases the rate and force of heart contractions .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of Metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The pharmacokinetics of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolism of Metoprolol can be affected by the presence of other drugs that induce or inhibit CYP2D6 or CYP3A4 . Additionally, factors such as patient’s age, liver function, and genetic polymorphisms in metabolizing enzymes can also influence the drug’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metoprolol-D7 Hydrochloride involves the deuteration of Metoprolol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective deuteration of Metoprolol. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Metoprolol-D7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Metoprolol-D7, which are often studied for their pharmacological properties.
Scientific Research Applications
Metoprolol-D7 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol in biological samples.
Biology: Helps in studying the metabolic pathways and biological effects of Metoprolol.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Bisoprolol: Known for its high selectivity for beta-1 receptors.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness
Metoprolol-D7 Hydrochloride is unique due to its deuterated nature, which allows for precise tracing and analysis in research settings. This makes it particularly valuable in pharmacokinetic studies where accurate measurement of drug concentration and metabolism is crucial.
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H/i1D3,2D3,12D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-ODLOEXKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.